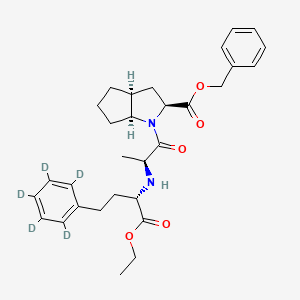

1-(2-氨基-7H-嘌呤-6-基)-1-甲基-吡咯烷鎓氯化物

描述

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride is a useful research compound. Its molecular formula is C10H15ClN6 and its molecular weight is 254.722. The purity is usually 95%.

BenchChem offers high-quality 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

光化学应用

- 水溶液中的光化学: 该化合物的な光化学已经在水溶液中得到探索,证明了其在光诱导转化中的潜力,与理解各种条件下的化学反应有关 (Skalski, Steer, & Verrall, 1991).

合成化学和寡核苷酸合成

- 寡核苷酸合成中荧光盐的形成: 该化合物参与寡核苷酸合成过程中的荧光盐形成,突出了其在产生新的离子副产物家族中的作用 (Adamiak, Biała, & Skalski, 1985).

核苷类似物合成

- 核苷类似物的合成: 该化合物用于合成核苷类似物,证明了其在创建生物学上重要的分子中的用途 (Nowak, Skalski, Gdaniec, & Milecki, 2009).

手性分离技术

- 手性毛细管电泳: 它的衍生物已被用作毛细管电泳中的手性选择剂,这是一种分析化学中分离手性化合物的重要方法 (Xiao et al., 2010).

神经药理学

- 对学习和记忆的影响: 已证明该化合物的衍生物显着影响实验动物的学习和记忆过程,表明其对中枢胆碱能系统有潜在影响 (Krichevskii et al., 2007).

抗癌研究

- 抗癌剂的合成: 该化合物已被用于合成具有潜在抗癌特性的新药,证明了其在药物化学和药物开发中的相关性 (Redda et al., 2011).

作用机制

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .

Biochemical Pathways

The inhibition of Cyclin-dependent kinase 2 affects the cell cycle, particularly the transition from G1 phase to S phase. This can lead to cell cycle arrest and apoptosis, especially in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Like many other small molecules, its bioavailability is likely to be influenced by factors such as absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of the compound’s action include cell cycle arrest and potentially apoptosis. This can lead to a decrease in the proliferation of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the cell types it is acting upon .

属性

IUPAC Name |

6-(1-methylpyrrolidin-1-ium-1-yl)-7H-purin-2-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N6.ClH/c1-16(4-2-3-5-16)9-7-8(13-6-12-7)14-10(11)15-9;/h6H,2-5H2,1H3,(H3,11,12,13,14,15);1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEKOSLZZLUSLY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)C2=NC(=NC3=C2NC=N3)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661782 | |

| Record name | 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680622-68-8 | |

| Record name | 1-(2-Amino-7H-purin-6-yl)-1-methylpyrrolidin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B562801.png)

![[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester](/img/structure/B562804.png)

![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)